Denzimol
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Overview
Description
Denzimol is a novel anticonvulsant compound that is selective for tonic seizures . It is an imidazole derivative with the chemical formula C19H20N2O and a molecular weight of 292.37 g/mol . This compound has shown promising results in reducing brain concentration and anticonvulsant activity in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Denzimol involves the incorporation of imidazole into its structure. The specific synthetic routes and reaction conditions for this compound are not widely documented in the public domain. it is known that imidazole derivatives, including this compound, are synthesized through various organic reactions involving the formation of the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in available literature. Typically, the production of such compounds involves large-scale organic synthesis techniques, purification processes, and quality control measures to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
Denzimol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the imidazole ring structure.
Substitution: Substitution reactions can occur at different positions on the imidazole ring.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .
Major Products Formed
The major products formed from the reactions of this compound include its metabolites and derivatives, which may have different pharmacological properties .
Scientific Research Applications
Denzimol has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of imidazole derivatives.
Biology: Investigated for its effects on brain activity and seizure control.
Medicine: Explored as a potential treatment for epilepsy and other neurological disorders.
Industry: Utilized in the development of new anticonvulsant drugs and related compounds
Mechanism of Action
Denzimol exerts its anticonvulsant effects by interacting with specific molecular targets and pathways in the brain. It binds to rat liver microsomes and inhibits mixed-function monooxygenase activities . This interaction helps to suppress electrically and chemically induced tonic seizures . The exact molecular targets and pathways involved in this compound’s mechanism of action are still under investigation .
Comparison with Similar Compounds
Denzimol is compared with other similar compounds, such as Nafimidone, which is also an imidazole derivative with anticonvulsant properties . Both compounds share structural similarities and exhibit anticonvulsant effects. this compound is unique in its selectivity for tonic seizures and its specific interaction with liver microsomes .
List of Similar Compounds
- Nafimidone
- Carbamazepine
- Phenytoin
- Valproate
This compound’s unique properties and promising results in preclinical studies make it a valuable compound for further research and development in the field of anticonvulsant drugs.
Properties
CAS No. |
73931-96-1 |
---|---|
Molecular Formula |
C19H20N2O |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-imidazol-1-yl-1-[4-(2-phenylethyl)phenyl]ethanol |
InChI |
InChI=1S/C19H20N2O/c22-19(14-21-13-12-20-15-21)18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16/h1-5,8-13,15,19,22H,6-7,14H2 |
InChI Key |
IAWIJHCUEPVIOO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(CN3C=CN=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(CN3C=CN=C3)O |
73931-96-1 | |
Synonyms |
denzimol N-(beta-(4-(beta-phenylethyl)phenyl)-beta-hydroxyethyl)imidazole PHEP-HEIZ Rec 15-1533 Rec-15-1533 |
Origin of Product |
United States |
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